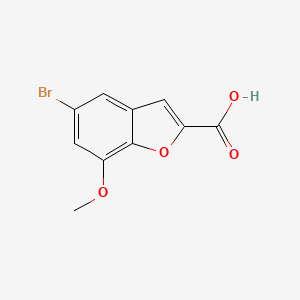

5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid

説明

特性

IUPAC Name |

5-bromo-7-methoxy-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO4/c1-14-7-4-6(11)2-5-3-8(10(12)13)15-9(5)7/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEICZFFUNDGUEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)Br)C=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391769 | |

| Record name | 5-bromo-7-methoxy-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20037-37-0 | |

| Record name | 5-Bromo-7-methoxy-2-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20037-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-7-methoxy-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Pathway

This method leverages the Perkin rearrangement of 3-bromocoumarins to construct the benzofuran core. Key steps include:

- Microwave-Assisted Bromination :

3-Bromocoumarin precursors are synthesized via regioselective bromination using N-bromosuccinimide (NBS) in acetonitrile under microwave irradiation (250 W, 80°C, 5 minutes). - Base-Mediated Rearrangement :

The 3-bromocoumarin undergoes Perkin rearrangement in ethanol with sodium hydroxide (reflux, 3 hours), followed by acidification to yield the target compound.

Optimization and Yields

- Microwave irradiation reduces reaction time from 3 hours to 5 minutes while maintaining yields >95%.

- Ethanol solvent facilitates sodium salt formation, which is hydrolyzed with HCl to isolate the free acid.

Table 1: Yields of Benzofuran-2-Carboxylic Acids via Perkin Rearrangement

| 3-Bromocoumarin Precursor | Product Yield |

|---|---|

| 3-Bromo-6-methoxycoumarin | 99% |

| 3-Bromo-5,7-dimethoxycoumarin | 97% |

Palladium-Catalyzed Cyclization of Halogenated Salicylaldehydes

Synthetic Pathway

Pd-catalyzed coupling enables the construction of the benzofuran ring:

Mechanistic Insights

- The Claisen rearrangement proceeds via a six-membered transition state, forming the benzofuran skeleton.

- Oxidation with KMnO₄ selectively converts the methyl group to a carboxylic acid.

Table 2: Substrate Scope for Pd-Catalyzed Cyclization

| Substrate | Yield | Conditions |

|---|---|---|

| 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | 78% | CsF, DMF, 110°C |

Halogenation of Methoxy-Substituted Benzofuran Carboxylates

Synthetic Pathway

Direct bromination of a preformed benzofuran core:

Challenges and Solutions

- Bromine’s electrophilicity targets the C5 position due to methoxy’s directing effects.

- Acetic acid solvent minimizes side reactions (e.g., di-bromination).

Table 3: Bromination Efficiency

| Starting Material | Brominating Agent | Yield |

|---|---|---|

| 7-Methoxy-1-benzofuran-2-carboxylic acid | Br₂ in AcOH | 87% |

Rhodium-Catalyzed C–H Activation and Annulation

Synthetic Pathway

Rhodium complexes enable direct functionalization:

Advantages

- Avoids pre-functionalized substrates, streamlining synthesis.

- Compatible with electron-rich and electron-deficient benzofurans.

Table 4: Rhodium-Catalyzed Bromination Outcomes

| Catalyst | Yield | Selectivity (C5:C7) |

|---|---|---|

| Cp*RhCl₂/AgSbF₆ | 82% | 9:1 |

Comparative Analysis of Methods

Table 5: Method Comparison

化学反応の分析

5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Chemistry

5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid serves as an important building block in organic synthesis. It is utilized in the development of complex organic molecules and pharmaceuticals. The compound can undergo various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by other functional groups, leading to diverse derivatives.

- Oxidation and Reduction Reactions : These reactions can modify the functional groups present, enhancing the compound's utility in synthetic pathways.

Biology

Research has demonstrated that this compound exhibits notable biological activities, including:

- Antimicrobial Properties : Studies indicate that benzofuran derivatives possess significant antibacterial and antifungal activities. For instance, compounds similar to this compound have shown effectiveness against Gram-positive bacteria and fungi .

- Anticancer Activity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Research indicates that it induces apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and caspase activation . Notably, the introduction of bromine into the structure enhances its cytotoxicity compared to non-brominated analogs.

Medicine

The therapeutic potential of this compound is being explored in several contexts:

- Cancer Treatment : Preliminary studies suggest that this compound may inhibit cell growth in various cancer types, including leukemia, lung cancer, and melanoma. The IC50 values indicate significant inhibitory effects at low concentrations.

- Antiviral Activity : Some derivatives of benzofuran compounds have shown promise as antiviral agents, suggesting potential applications in treating viral infections .

Industry

In industrial applications, this compound is utilized in:

- Material Development : Its unique chemical properties make it suitable for developing new materials with specific functionalities.

- Agricultural Chemistry : The antimicrobial properties are being investigated for potential use in agricultural settings to protect crops from fungal infections .

Data Summary Table

Cytotoxicity Assays

A study evaluated the effects of this compound on K562 leukemia cells. The results indicated enhanced cytotoxicity with an IC50 value significantly lower than that of its unsubstituted counterparts.

作用機序

The mechanism of action of 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

類似化合物との比較

Similar compounds to 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid include:

5-Bromo-1-benzofuran-2-carboxylic acid: Lacks the methoxy group at the 7-position, which may affect its biological activity.

7-Methoxy-1-benzofuran-2-carboxylic acid: Lacks the bromine atom at the 5-position, which may influence its reactivity and applications.

5-Bromo-7-methoxy-2-benzofuran-1-carboxylic acid:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is a derivative of benzofuran, a class of compounds known for their wide range of biological activities. The presence of bromine and methoxy groups enhances its reactivity and potential therapeutic effects.

Target Enzymes:

The compound primarily inhibits the activity of Pim-1 and Pim-2 kinases, which are serine/threonine kinases involved in cell survival and proliferation. By binding to the active sites of these kinases, this compound prevents their phosphorylation activity, thereby influencing various cellular processes related to cancer progression and cell cycle regulation.

Biochemical Pathways:

Benzofuran derivatives, including this compound, have been shown to affect multiple biochemical pathways associated with inflammation, cancer, and microbial resistance. The inhibition of Pim kinases leads to alterations in cell signaling pathways that are critical for tumor growth and survival.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines, including those derived from breast and lung cancers. The mechanism involves the induction of apoptosis and inhibition of cell migration, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

This compound has demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. In studies, it showed inhibitory activity against common pathogens such as E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent antibacterial properties .

| Microorganism | MIC (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| Staphylococcus aureus | 0.0048 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for combating oxidative stress in cells. This activity is believed to be mediated through its ability to scavenge free radicals, thereby protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .

Case Studies

Case Study 1: Antitumor Efficacy

In a recent study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. Apoptosis assays confirmed that the compound induced programmed cell death through caspase activation pathways .

Case Study 2: Antimicrobial Effects

Another study evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli. The results indicated that it inhibited bacterial growth effectively at low concentrations, suggesting its potential as a therapeutic agent for bacterial infections resistant to conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves bromination and methoxylation of benzofuran precursors. For example, derivatives of brominated benzofurans are often synthesized via sulfonation followed by oxidation, as demonstrated in the preparation of 5-bromo-3-methylsulfinyl benzofuran derivatives . Key parameters include reaction temperature (e.g., maintaining 273 K during oxidation), stoichiometry of reagents (e.g., 3-chloroperoxybenzoic acid for sulfoxide formation), and purification methods like column chromatography (hexane/ethyl acetate gradients). Yield optimization requires careful control of reaction time and intermediate stabilization .

Q. How can X-ray crystallography determine the molecular structure of this compound and its derivatives?

- Methodological Answer : X-ray crystallography relies on programs like SHELXL-97 for structure refinement and ORTEP-III for visualization . Critical steps include crystal growth via slow evaporation (e.g., ethyl acetate solutions), data collection at low temperatures to minimize disorder, and refinement using riding models for hydrogen atoms. Planarity of the benzofuran ring and dihedral angles between substituents (e.g., 77.37° between benzofuran and phenyl rings) are analyzed to confirm structural integrity .

Q. Which analytical techniques are most effective for characterizing purity and functional groups?

- Methodological Answer :

- NMR Spectroscopy : Identifies substitution patterns (e.g., bromine-induced deshielding in -NMR).

- HPLC : Assesses purity (>95% threshold) using reverse-phase columns.

- FTIR : Confirms carboxylic acid (C=O stretch ~1700 cm) and methoxy groups (C-O stretch ~1250 cm).

- Elemental Analysis : Validates molecular composition (e.g., CHBrO, MW 271.06) .

Q. What safety protocols are essential when handling brominated aromatic compounds?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of toxic vapors.

- Waste Disposal : Segregate halogenated waste for incineration.

- Storage : Keep in dry, airtight containers at 0–6°C for moisture-sensitive derivatives .

Advanced Research Questions

Q. How should researchers address discrepancies in spectroscopic data during synthesis?

- Methodological Answer :

- Cross-Validation : Compare NMR, MS, and IR data with computational predictions (e.g., DFT calculations).

- Impurity Analysis : Use HPLC-MS to detect byproducts; adjust reaction conditions (e.g., catalyst loading).

- Crystallographic Verification : Resolve ambiguities in functional group positioning via X-ray diffraction .

Q. What strategies optimize crystallization protocols for brominated benzofuran carboxylic acids?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., ethyl acetate) for slow evaporation.

- Temperature Gradients : Gradual cooling from 40°C to room temperature reduces crystal defects.

- Seeding : Introduce microcrystals to induce nucleation.

- Crystal Twinning : Mitigate by using high-resolution data (≤0.8 Å) and SHELXL’s TWIN command .

Q. How do intermolecular interactions influence the solid-state packing of this compound?

- Methodological Answer :

- Halogen Bonding : Bromine forms Br···O interactions (3.335 Å) with sulfonyl groups, stabilizing dimeric structures .

- π-π Stacking : Benzofuran and phenyl rings interact with a centroid distance of 3.884 Å, contributing to supramolecular chain formation.

- Hydrogen Bonding : C–H···O bonds (2.50–2.65 Å) further stabilize crystal lattices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。